1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This particular compound is characterized by the presence of a chlorophenyl group and a trifluoromethylphenyl group attached to a piperazine ring
Vorbereitungsmethoden
The synthesis of 1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-(4-chlorophenyl)-2-(trifluoromethyl)benzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The piperazine ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antihistamines and antipsychotics.
Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets in the body. It can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist at histamine receptors, thereby reducing allergic responses . The exact molecular pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine can be compared with other piperazine derivatives such as:
1-(4-Chlorophenyl)piperazine: Lacks the trifluoromethyl group, resulting in different pharmacological properties.
1-(2-Trifluoromethylphenyl)piperazine: Lacks the chlorophenyl group, leading to variations in biological activity.
1-(4-Chlorophenyl)-4-(2-trifluoromethylphenyl)piperazine: Contains both substituents but in different positions, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C18H18ClF3N2 |
---|---|
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)-[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C18H18ClF3N2/c19-14-7-5-13(6-8-14)17(24-11-9-23-10-12-24)15-3-1-2-4-16(15)18(20,21)22/h1-8,17,23H,9-12H2 |
InChI-Schlüssel |
VADSPJCOYHVKIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.